benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c19-13-12-17-10-6-1-2-7-11-18-16(20)21-14-15-8-4-3-5-9-15/h3-5,8-9,17,19H,1-2,6-7,10-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJZMNDCPCMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate typically involves the reaction of benzyl chloroformate with 6-(2-hydroxyethylamino)hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[6-(2-oxoethylamino)hexyl]carbamate.
Reduction: Formation of benzyl N-[6-(2-hydroxyethylamino)hexyl]amine.
Substitution: Formation of various substituted benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamates.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is being studied for its potential therapeutic properties. Its structure allows it to interact with biological targets effectively, making it a candidate for:
- Drug Development : The carbamate moiety is known to enhance the bioavailability of compounds, which is crucial in drug formulation. Research indicates that derivatives of this compound may exhibit activity against various diseases, including cancer and infectious diseases .
- Antimicrobial Activity : There are ongoing studies examining the efficacy of benzyl carbamate derivatives against bacterial strains. The presence of the hydroxyethylamino group may enhance membrane permeability, facilitating better interaction with microbial cells .
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : this compound can serve as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems where controlled release is essential .
- Coatings and Adhesives : Its properties can be exploited in formulating coatings that require enhanced adhesion and durability. The carbamate functional group improves the adhesion characteristics of coatings on various substrates .
Biological Studies
Research into the biological applications of this compound includes:
- Cellular Interaction Studies : The compound is being evaluated for its ability to penetrate cellular membranes, which is critical for drug delivery systems. Studies suggest that its structure may facilitate cellular uptake, enhancing therapeutic efficacy .
- Fluorescent Probes : Researchers are exploring modifications of this compound to develop fluorescent probes for imaging and tracking biological processes in live cells .
Case Studies
Mechanism of Action
The mechanism of action of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cell surface receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Substituent Differences
- Benzyl (6-bromohexyl)carbamate (CAS: 116784-97-5): Replaces the hydroxyethylamino group with a bromine atom. The bromine acts as a leaving group, making this compound a key intermediate in nucleophilic substitution reactions (e.g., alkylation) .
- Benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate (CAS: 213672-66-3): Features a rigid cyclohexyl backbone with a hydroxymethyl group instead of the hexyl chain and hydroxyethylamino group. Stereospecific structure (1R,2S configuration) may influence binding affinity in chiral environments .
- Benzyl {(5S)-5-[(tert-butoxycarbonyl)amino]-6-[(2-thienylmethyl)amino]hexyl}carbamate: Includes a tert-butoxycarbonyl (BOC)-protected amine and a thienylmethyl substituent.
- N-(6-Mercaptohexyl)benzamide: Substitutes the carbamate with a benzamide and replaces hydroxyethylamino with a thiol (-SH) group. The thiol enables disulfide bond formation or metal coordination, useful in material science .
Molecular Properties
Research Findings and Implications
Synthetic Utility: The hydroxyethylamino group in the target compound enables post-synthetic modifications (e.g., acylation, coordination with metals), contrasting with the bromohexyl analog’s role as a static intermediate .
Solubility and Bioavailability: Polar groups (hydroxyethylamino, carbamate) may improve aqueous solubility compared to the hydrophobic cyclohexyl analog .
Stability :
- Unlike BOC-protected analogs , the target compound’s free amine could simplify synthetic workflows by eliminating deprotection steps.
Biological Activity
Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is categorized as a carbamate derivative. Its structure can be represented as follows:
- Chemical Formula : C16H24N2O3
- Molecular Weight : 292.38 g/mol
- Functional Groups : Carbamate, hydroxyethylamine
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that carbamate derivatives can act as enzyme inhibitors. For instance, they may inhibit serine hydrolases, which are involved in various metabolic pathways .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive functions .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain carbamate derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- A case study involving a related compound showed a reduction in tumor size in animal models, suggesting potential for therapeutic use in oncology .
Neuroprotective Effects
This compound may also possess neuroprotective properties:
- In experiments assessing oxidative stress, the compound demonstrated the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS) .
- The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Data Tables
The following table summarizes key findings from various studies concerning the biological activity of this compound and related compounds:
Case Studies
- Antitumor Efficacy : In an experimental study, a derivative of this compound was tested on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.
- Neuroprotection : A case study involving neuroblastoma cells showed that treatment with the compound resulted in decreased levels of apoptosis markers under oxidative stress conditions. This suggests a protective role against neurodegeneration.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate, and how can purity be validated?
- Methodology :
- Route 1 : Boc-protected intermediates (e.g., 6-(Boc-amino)hexyl carbamates) are coupled with benzyl chloroformate under basic conditions (e.g., DIPEA in DCM). Deprotection with TFA yields the final product .
- Route 2 : Direct carbamate formation via reaction of 6-(2-hydroxyethylamino)hexylamine with benzyl chloroformate in anhydrous THF, monitored by TLC .
- Validation :
- Purity : HPLC (C18 column, gradient elution) with UV detection at 254 nm; ≥95% purity required for biological assays .
- Structural Confirmation : / NMR (e.g., benzyl aromatic protons at δ 7.3–7.4 ppm, carbamate carbonyl at ~155 ppm), HRMS (e.g., [M+H] calculated for C _{25}N _{3}$: 293.1865) .
Q. How does the hydroxyethylamino group influence solubility and stability in physiological buffers?
- Methodology :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with UV quantification .
- Stability : Incubate at 37°C in human plasma or liver microsomes; quantify degradation via LC-MS. Hydroxyethylamino groups may reduce esterase susceptibility compared to simpler carbamates (e.g., t > 6 hrs in plasma) .
Advanced Research Questions
Q. How can structural modifications resolve contradictions between in vitro potency and in vivo pharmacokinetics?
- Case Study :
- Issue : High in vitro anti-metastatic activity (e.g., IC < 1 µM in PC-3M-CT+ cells ) but poor oral bioavailability due to rapid hepatic clearance.
- Resolution :
- PEGylation : Attach polyethylene glycol (PEG) to the hydroxyethylamino group to increase hydrodynamic radius, reducing renal excretion (e.g., PEG-Exatecan analogs ).
- Prodrug Design : Mask the carbamate as a tert-butyloxycarbonyl (Boc) derivative, improving intestinal absorption .
- Validation : Compare AUC(0–24h) in rodent models for modified vs. parent compound .
Q. What mechanistic insights explain the compound’s inhibition of HIF-1α in hypoxic tumor microenvironments?
- Experimental Design :
- Hypoxia Induction : Culture PC-3M-CT+ cells under 1% O for 24 hrs; quantify HIF-1α via Western blot .
- Pathway Analysis : siRNA knockdown of HIF-1α or downstream targets (e.g., VEGF) to confirm specificity.
- Data Interpretation : The carbamate’s benzyl group may disrupt HIF-1α/p300 interactions, while the hydroxyethylamino side chain enhances cellular uptake .
Key Considerations for Experimental Design
- Contradiction Analysis : If NMR and HRMS data conflict (e.g., unexpected stereochemistry), perform 2D-NMR (COSY, NOESY) to resolve spatial arrangements .
- Biological Assays : Use orthogonal assays (e.g., cell invasion vs. HIF-1α luciferase reporter) to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
